molecular formula C10H10N2O2 B13175383 5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13175383
M. Wt: 190.20 g/mol
InChI Key: REIYWDNZBKCOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with methyl groups at positions 5 and 7 and a carboxylic acid moiety at position 2. Substitutions on the imidazo[1,2-a]pyridine scaffold significantly influence reactivity, bioavailability, and biological activity, making positional isomerism a critical factor for comparative analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine with formamide in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The search results provided information on the applications of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, not 5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, and therefore this article will focus on the applications of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is known for diverse biological activities and is widely studied in medicinal chemistry. The compound consists of a fused bicyclic system with a carboxylic acid functional group, making it a valuable scaffold for drug discovery and development.

Scientific Research Applications

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has numerous scientific research applications, particularly in chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a key scaffold for developing new drugs targeting various diseases, including tuberculosis (TB). Studies have shown that derivatives of this compound exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .

In addition to its use in drug discovery, this compound is also employed in the synthesis of complex organic molecules and as a building block for the development of novel materials with unique properties .

Antimicrobial Activity

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has demonstrated antimicrobial properties against various bacteria strains, including multidrug-resistant strains. Research indicates that it inhibits the growth of Mycobacterium tuberculosis and other non-tuberculous mycobacteria.

Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been synthesized and tested for antimycobacterial activity . Preliminary antituberculosis study results showed that most of the synthesized compounds demonstrated moderate to good antituberculosis activity . Among the tested compounds, 5b, 5d, and 5e were found to be the most active, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Mycobacterium tuberculosis (H37 RV strain) ATCC No-27294 .

Mechanism of Action

The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, the compound may inhibit key enzymes involved in the bacterial cell wall synthesis or interfere with the bacterial DNA replication process. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Reactivity

The position and nature of substituents on the imidazo[1,2-a]pyridine ring profoundly affect decarboxylative cross-coupling reactions. For example:

  • 2-Methyl Derivatives : 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives exhibit moderate reactivity in palladium-catalyzed cross-coupling reactions, achieving yields of ~70–90% under optimized conditions (Table 1) .
  • 6-Fluoro Derivatives : 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid shows reduced reactivity due to electron-withdrawing effects, yielding <50% in coupling reactions .
  • 2,6-Dimethyl Derivatives : 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 81438-52-0) demonstrates high reactivity in anti-tuberculosis drug synthesis, with enzymatic inhibition IC₅₀ values <1 µM .

Table 1: Reactivity of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives in Cross-Coupling Reactions

Compound Substituents Reaction Yield (%) Key Reference
2-Methyl 2-CH₃ 85–90
6-Fluoro 6-F <50
2,7-Dimethyl 2,7-(CH₃)₂ 70–80
5,7-Dimethyl (Inferred) 5,7-(CH₃)₂ Not Reported

Physicochemical Properties

  • logP Values : The unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid has a calculated logP of ~1.2. Methyl groups (e.g., 2,6-dimethyl) increase hydrophobicity (logP: ~2.5), enhancing membrane permeability .

Biological Activity

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (DMIPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antituberculosis properties. This article provides a comprehensive overview of the biological activity of DMIPCA, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

DMIPCA is characterized by a fused imidazo-pyridine structure, which contributes to its biological activity. The chemical formula for DMIPCA is C11H10N2O2C_{11}H_{10}N_2O_2, and its molecular weight is 218.21 g/mol. The compound exhibits properties that make it suitable for further derivatization to enhance its pharmacological effects.

Target Pathogens

DMIPCA has demonstrated notable activity against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The compound's efficacy against these pathogens positions it as a potential candidate for tuberculosis treatment.

Mode of Action

The primary mode of action of DMIPCA involves interference with bacterial replication. In vitro studies have shown that DMIPCA can reduce bacterial growth by up to 90% , indicating potent antimicrobial activity against both replicating and non-replicating forms of Mtb .

Biochemical Pathways

DMIPCA influences several biochemical pathways within bacterial cells:

  • Inhibition of Cell Wall Synthesis : DMIPCA has been shown to inhibit enzymes responsible for bacterial cell wall synthesis, which is critical for bacterial survival and replication.
  • Modulation of Cellular Metabolism : The compound affects cellular signaling pathways and gene expression, leading to alterations in cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of DMIPCA indicates favorable absorption and distribution characteristics. Studies suggest that the compound has a promising bioavailability profile, which is crucial for its effectiveness as a therapeutic agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of DMIPCA and its derivatives:

  • Antituberculosis Activity : A study found that synthesized derivatives of DMIPCA exhibited varying degrees of antimycobacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Mtb strains .
  • Structure-Activity Relationships (SAR) : Research has focused on understanding how modifications to the DMIPCA structure affect its biological activity. For instance, substituents at specific positions on the imidazo-pyridine ring significantly influence potency against Mtb .
  • Combination Therapies : Investigations into combination therapies involving DMIPCA derivatives have shown enhanced effectiveness against resistant strains when paired with other antimycobacterial agents .

Data Tables

To provide clarity on the biological activity and efficacy of DMIPCA, the following tables summarize key findings from various studies:

Study Compound MIC (µg/mL) Target Pathogen Notes
Study 1DMIPCA12.5Mtb (H37 RV strain)Moderate to good activity
Study 2Derivative A0.04MtbHigh potency
Study 3Derivative B2.03MtbEffective in both media types

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions starting from substituted pyridine precursors. Key steps include:

  • Oxidation : For introducing the carboxylic acid group, reagents like KMnO₄ or CrO₃ under controlled pH and temperature (40–60°C) are used .
  • Substitution : Methyl groups at positions 5 and 7 are introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of NaH .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and analytical methods is employed:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., carboxylic acid protons at δ 12–13 ppm; pyridine carbons at δ 140–160 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹, carboxylic O-H at ~2500–3000 cm⁻¹) .
  • HRMS : Validates molecular weight (calculated for C₁₁H₁₀N₂O₂: 218.07 g/mol) with <2 ppm error .

Q. What preliminary biological screening methods are recommended?

Initial assays focus on broad-spectrum activity:

  • Antimicrobial : Broth microdilution (MIC against E. coli, S. aureus) .
  • Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ determination) .
  • Solubility : Use DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

Apply factorial experimental design to evaluate variables:

  • Factors : Temperature (50–80°C), catalyst loading (5–10 mol%), reaction time (6–24 hr).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 70°C, 7.5 mol% catalyst, 12 hr) to maximize yield (85–90%) .
  • Side Product Analysis : LC-MS monitors intermediates like uncyclized amines or over-oxidized byproducts .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from structural analogs or assay conditions. Strategies include:

  • Structural Confirmation : Re-analyze batches via XRD or 2D NMR (e.g., NOESY for spatial arrangement) .
  • Assay Standardization : Use identical cell lines (ATCC-validated) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Compare data across 5+ studies to isolate substituent effects (e.g., 5,7-dimethyl vs. 6-methyl derivatives) .

Q. What computational tools predict reactivity or biological targets?

  • DFT Calculations : Gaussian or ORCA software models reaction pathways (e.g., Fukui indices for electrophilic attack sites) .
  • Molecular Docking : AutoDock Vina screens against targets like DNA gyrase (antimicrobial) or EGFR kinase (anticancer) .
  • ADMET Prediction : SwissADME estimates bioavailability (LogP <3, TPSA >80 Ų) and toxicity (AMES test) .

Q. How to design derivatives for enhanced selectivity in kinase inhibition?

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂ at position 2) to modulate H-bonding with ATP-binding pockets .
  • Prodrug Strategies : Synthesize ethyl esters to improve membrane permeability, with in situ hydrolysis by esterases .
  • SAR Studies : Test 10+ analogs with variations in methyl groups or carboxylate replacements (e.g., amides, sulfonamides) .

Q. Methodological Considerations

  • Controlled Atmospheres : Use Schlenk lines for air-sensitive steps (e.g., NaH-mediated substitutions) .
  • Green Chemistry : Replace CrO₃ with TEMPO/NaClO₂ for safer oxidations .
  • Data Reproducibility : Report reaction conditions in detail (e.g., ramp rates, stirring speed) per CRDC guidelines .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(2)12-8(10(13)14)5-11-9(12)4-6/h3-5H,1-2H3,(H,13,14)

InChI Key

REIYWDNZBKCOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C(=C1)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.